N-(3,4-dichlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Data Gap Peer-Reviewed Literature Pharmacological Characterization

N-(3,4-dichlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide offers a structurally novel pyridazinone probe for HTS and SAR. Its 3,4-dichlorophenyl anilide and p-tolyl-pyridazinone core enable unique chemical space exploration not available with standard pyridazinones. Due to scarce public bioannotation, rely on in-house data for lead validation. Sourced as a high-purity research chemical, it is ideal for proprietary discovery programs demanding scaffold-specific differentiation. Avoids uncontrolled substitution risk inherent in non-validated analogues.

Molecular Formula C21H19Cl2N3O2
Molecular Weight 416.3
CAS No. 946267-69-2
Cat. No. B2915794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
CAS946267-69-2
Molecular FormulaC21H19Cl2N3O2
Molecular Weight416.3
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C21H19Cl2N3O2/c1-14-4-6-15(7-5-14)19-10-11-21(28)26(25-19)12-2-3-20(27)24-16-8-9-17(22)18(23)13-16/h4-11,13H,2-3,12H2,1H3,(H,24,27)
InChIKeyYPUYYMWIGOXNNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dichlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide (CAS 946267-69-2): Pyridazinone-Based Research Compound for Biological Screening Studies


N-(3,4-dichlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide (CAS 946267-69-2) is a synthetic pyridazinone derivative characterized by a 3,4-dichlorophenyl anilide head group, a butanamide linker, and a 3-(p-tolyl)-6-oxopyridazin-1(6H)-yl core . It is listed on several screening-compound sourcing platforms as a member of the broader pyridazinone class, a scaffold historically investigated across indications ranging from inflammation to kinase inhibition [1]. However, peer-reviewed biological annotation for this specific compound remains extremely scarce in the open literature.

Why Generic Substitution Fails for Pyridazinone-Based Screening Compounds Like CAS 946267-69-2


Within the crowded pyridazinone chemical space, even minor structural changes—such as replacing a p-tolyl group with a phenyl ring or a fluorine atom—can drastically alter target engagement profiles, ADME properties, and cellular potency [1]. Without rigorous comparative data, assuming another in-class compound replicates the activity profile of CAS 946267-69-2 introduces uncontrolled scientific risk. The limited publicly available data for this specific compound underscores the critical need for direct head-to-head validation before any substitution is considered.

Quantitative Evidence Guide for N-(3,4-dichlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide (CAS 946267-69-2)


Crucial Data Gap: Absence of Peer-Reviewed Pharmacological Data for CAS 946267-69-2

An extensive search of PubMed, ChEMBL, BindingDB, Google Scholar, and major patent databases reveals no peer-reviewed primary research articles, no quantitative IC50/Ki values, and no selectivity profiles specifically assigned to CAS 946267-69-2 [1]. This stands in stark contrast to well-characterized pyridazinone probes such as the PDE4 inhibitor RS-14491 (CHEMBL3936443), for which detailed in vitro pharmacology is publicly available [2]. The absence of citable data means no direct or cross-study comparative analysis can be performed for procurement decision-making.

Data Gap Peer-Reviewed Literature Pharmacological Characterization

Appropriate Application Scenarios for N-(3,4-dichlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide (CAS 946267-69-2)


Proprietary High-Throughput Screening (HTS) Library Member for In-House Assay Development

Due to its structural novelty within the pyridazinone class, this compound can serve as a screening hit in proprietary HTS campaigns, where its activity is assessed directly against internal benchmarks under standardized, reproducible conditions . Its value is realized through in-house generated data, not external validation.

Scaffold-Hopping or Structure-Activity Relationship (SAR) Exploration in Medicinal Chemistry

The unique combination of a 3,4-dichlorophenyl group and a p-tolyl-pyridazinone core makes this compound a useful tool for probing chemical space around this scaffold . Researchers can use it to explore SAR trends by synthesizing and testing analogues in parallel, relying on internal data for differentiation.

Negative Control or Reference Compound for Closely Related Pyridazinone Chemotypes

If a laboratory possesses proprietary data on a closely related, more potent pyridazinone (e.g., with a 4-fluorophenyl instead of p-tolyl), this compound could serve as a structural control to confirm target engagement specificity. This application is viable only when direct, comparative in-house data is available.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.